Ajuforrestin B

Description

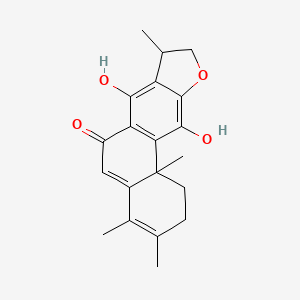

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22O4 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

7,11-dihydroxy-3,4,8,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][1]benzofuran-6-one |

InChI |

InChI=1S/C20H22O4/c1-9-5-6-20(4)12(11(9)3)7-13(21)15-16(20)18(23)19-14(17(15)22)10(2)8-24-19/h7,10,22-23H,5-6,8H2,1-4H3 |

InChI Key |

YOJNWDYXALZJGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC2=C(C3=C(C(=O)C=C4C3(CCC(=C4C)C)C)C(=C12)O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Investigations of Ajuforrestin B

Botanical Sources and Distribution of Ajuforrestin B

The presence of this compound has been primarily identified within species belonging to the genus Ajuga (family Lamiaceae) pageplace.deresearchgate.netsci-hub.seresearchgate.net. This genus is recognized for its rich diversity of bioactive secondary metabolites, including various diterpenoids sci-hub.semdpi.comnih.gov.

Several Ajuga species have been characterized as producers of diterpenoids, with this compound being among the isolated compounds. Specifically, Ajuga forrestii Diels has been identified as a source of this compound, alongside other diterpenoids researchgate.netresearchgate.netresearchgate.net. Additionally, this compound has been reported as a constituent of Ajuga nipponensis science.gov and is generally listed among the compounds isolated from the genus Ajuga sci-hub.se.

While direct, detailed studies on the subcellular localization of this compound are not extensively detailed in the provided literature, research on related Ajuga species and other Lamiaceae family members strongly suggests that glandular trichomes are key sites for the accumulation of diterpenoids researchgate.netbibliotekanauki.plnih.govnih.gov. For instance, in Ajuga forrestii, peltate glandular trichomes have been identified as the location for other diterpenoids through laser microdissection and HPLC analysis researchgate.net. Glandular trichomes in plants are specialized epidermal outgrowths known for synthesizing and secreting a variety of secondary metabolites, including terpenoids bibliotekanauki.plnih.govnih.govfrontiersin.org. The presence of abundant glandular trichomes in Ajuga species, coupled with the localization of similar diterpenoids in these structures in related species, points to glandular trichomes as a likely compartment for this compound biosynthesis and storage.

Elucidation of Biosynthetic Pathways for Diterpenoids and Abietanes

This compound belongs to the abietane (B96969) class of diterpenoids, which share a common tricyclic perhydrophenanthrene skeleton mdpi.com. The biosynthesis of these compounds is a complex, multi-step process involving a series of enzymatic reactions that transform simple isoprenoid precursors into intricate diterpene structures.

The biosynthesis of diterpenoids, including abietanes, typically begins with the isoprenoid pathway, which generates geranylgeranyl diphosphate (B83284) (GGPP) as the direct precursor rsc.orgnih.govfrontiersin.orgmdpi.com. GGPP undergoes cyclization, catalyzed by diterpene synthases (diTPS), to form various diterpene skeletons. For abietanes, a key intermediate is often miltiradiene (B1257523), which can be further converted to abietatriene (B1232550) rsc.orgnih.govfrontiersin.orgmdpi.com. These initial cyclization steps are followed by a series of oxidative modifications, rearrangements, and sometimes aromatization, mediated by enzymes such as cytochrome P450 monooxygenases (CYPs) mdpi.comrsc.orgmdpi.com. The mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways are the primary routes for producing the C5 isoprenoid units that ultimately form GGPP nih.govfrontiersin.orgmdpi.com.

While specific precursors directly leading to this compound are not exhaustively detailed in the provided literature, its classification as an abietane diterpenoid implies a pathway originating from GGPP. The general pathway for abietane formation involves the cyclization of GGPP into intermediates like miltiradiene and abietatriene rsc.orgnih.govfrontiersin.orgmdpi.com. These molecules serve as foundational structures that are subsequently oxygenated and modified. Given this compound's structure (12,16-Epoxy-11,14-dihydroxy-3,5,8,11,13-abietapentaene-7-one) pageplace.de, it is a highly oxygenated abietane, suggesting multiple oxidative steps are involved in its formation from earlier abietane precursors.

The biosynthesis of abietane diterpenoids is orchestrated by a suite of enzymes. Key enzymes in the initial steps include geranylgeranyl diphosphate synthase (GGPPS) and copalyl diphosphate synthase (CPPS), which are crucial for generating the GGPP precursor and its subsequent cyclization into intermediates like copalyl diphosphate (CPP) and eventually miltiradiene nih.govfrontiersin.orgmdpi.com. Diterpene synthases (diTPS), such as abietadiene synthases or miltiradiene synthases (MiS), catalyze the cyclization of GGPP or CPP to form the basic diterpene skeleton rsc.orgnih.govfrontiersin.orgmdpi.com. Following skeleton formation, cytochrome P450 monooxygenases (CYPs) play a critical role in introducing oxygen atoms through hydroxylation and other oxidation reactions, which are essential for generating the complex structures of abietanes like this compound rsc.orgnih.govfrontiersin.orgmdpi.com. Specific enzymes, such as a HFS (likely a hydroxylase) and a C20-oxidase, are implicated in the sequential oxidation of abietatriene to form compounds like ferruginol (B158077) and carnosic acid, illustrating the types of enzymatic transformations involved in abietane modification mdpi.com.

Chemodiversity within the Ajuga Genus and its Relation to this compound Production

The Ajuga genus, belonging to the Lamiaceae family, is renowned for its extensive chemodiversity, encompassing a wide array of secondary metabolites with significant biological activities. Phytochemical investigations have revealed that Ajuga species are rich sources of various compound classes, including phytoecdysteroids, iridoid glycosides, withanolides, neo-clerodane terpenoids, flavonoids, and phenolics researchgate.netmdpi.comresearchgate.netbioline.org.br. Collectively, over 280 distinct chemical constituents have been isolated from this genus, with neo-clerodane diterpenoids, phytoecdysteroids, flavonoids, and iridoids being identified as the predominant bioactive compounds researchgate.net.

This compound, classified as an abietane diterpenoid, represents a specific compound within this rich phytochemical landscape researchgate.netmdpi.comnih.gov. Its presence and production are intrinsically linked to the chemodiversity observed across different Ajuga species. Research has confirmed the isolation of this compound from several species, highlighting its distribution within the genus. Notably, this compound has been identified in Ajuga ovalifolia var. calantha, alongside other diterpenes such as ajudecumin A and various abietane derivatives nih.gov. Furthermore, studies on Ajuga forrestii have reported the isolation of a suite of neo-clerodane diterpenes, phytoecdysteroids, sterols, and iridoid glycosides, with this compound also being associated with this species researchgate.netresearchgate.net. Ajuga decumbens is another species from which this compound has been successfully isolated, along with a diverse range of other diterpenoids, including Ajuforrestins A and others in the ajudecumin series bioline.org.br.

The comparative analysis of phytochemical profiles across Ajuga species, including the quantification of marker compounds like this compound, is crucial for understanding the genus's chemodiversity and for potential chemotaxonomic differentiation researchgate.net. The presence of this compound in specific Ajuga species contributes to their unique chemical fingerprint and underscores the specialized metabolic pathways that govern the biosynthesis of these diterpenoids within the genus. The varying suites of compounds found in different Ajuga species, including this compound, reflect the evolutionary adaptations and biochemical capabilities of each taxon.

Synthetic Strategies and Chemical Modifications of Ajuforrestin B

Development of Total Synthesis Approaches for Ajuforrestin B and Structurally Related Diterpenoids

The total synthesis of complex natural products, particularly diterpenoids like abietanes, represents a significant challenge in organic chemistry due to their intricate polycyclic structures and multiple stereocenters researchgate.netresearchgate.net. While a specific total synthesis of this compound has not been prominently reported, considerable progress has been made in the total synthesis of related abietane (B96969) diterpenoids. These efforts often draw inspiration from proposed biosynthetic pathways, employing strategies such as biomimetic polyene cyclization, site-selective C–H functionalization, and cascade reactions researchgate.netresearchgate.netbiorlab.comresearchgate.netsemanticscholar.org.

Key starting materials for abietane synthesis frequently include readily available natural products like abietic acid, callitrisic acid, or sclareol, which possess the fundamental tricyclic abietane skeleton researchgate.netresearchgate.netresearchgate.netsparkjadesd.com. Synthetic strategies often involve the controlled oxidation of C–H bonds, regioselective functionalization, and the stereoselective installation of oxygenated functionalities and stereocenters researchgate.netbiorlab.comsemanticscholar.org. For instance, the development of late-stage Fe(III)-bTAML catalyzed Csp³–H functionalization has enabled concise total syntheses of various abietane congeners researchgate.netbiorlab.comacs.org. Similarly, gold-catalyzed cascade reactions involving propargylic esters have provided direct synthetic routes to functionalized abietane-type diterpenes semanticscholar.org. These advanced synthetic methodologies highlight the chemical ingenuity employed in accessing complex diterpenoid frameworks, which could potentially be adapted for the synthesis of this compound or its analogs.

Semisynthetic Derivatization of the this compound Core Structure

Semisynthesis, which involves the chemical modification of naturally occurring compounds, offers a practical approach to generating derivatives and analogs of complex natural products like this compound. While direct semisynthetic derivatization of this compound has not been widely reported, studies on related abietane diterpenoids demonstrate the feasibility and utility of this strategy researchgate.netresearchgate.netsemanticscholar.orgacs.orgroutledge.com.

Methodologies for Analog Generation toward Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure correlates with its biological activity and for designing more potent and selective analogs. While specific SAR studies for this compound are limited, methodologies employed for other abietane diterpenoids provide a framework for such investigations biomedres.usnih.govorcid.orgmdpi.commdpi.compreprints.org.

SAR studies typically involve the synthesis of a series of analogs with systematic structural variations. For abietane diterpenoids, modifications often target key functional groups and structural features, such as:

Oxidation state and position of hydroxyl groups: Altering hydroxyl groups at various positions can significantly impact biological activity biomedres.usnih.gov.

Carboxylic acid modifications: Esterification or amidation of carboxylic acid functionalities, as seen in dehydroabietic acid derivatives, can influence activity acs.org.

Functionalization of ring systems: Introducing or modifying substituents on the aromatic C-ring or other parts of the diterpenoid skeleton can modulate pharmacological properties orcid.orgmdpi.com.

Introduction of novel moieties: Multicomponent reactions have been used to append diverse functional groups, such as peptide-like substituents, to the abietane core acs.org.

Compound List:

this compound

Ajuforrestin A

Ajuforrestin D

Ajuforrestin E

Ajuforrestin F

Ajuforrestin G

Abietic acid

Callitrisic acid

Sugikurojin A

Jiadifenoic acid C

Dehydroabietic acid

Levopimaric acid

(+)-7-deoxynimbidiol

(+)-Nimbidiol

(+)-salvileucalin B

Ajugacumbin B

Ajugamacrin

8-O-acetylharpagide

Ajudecumin A

Ajudecumin B

Ajudecumin C

Ajudecumin D

Structural Elucidation Research and Advanced Analytical Characterization of Ajuforrestin B

Application of Advanced Spectroscopic Techniques for Structural Determination

The process of elucidating the structure of a novel natural product like Ajuforrestin B is a meticulous process that involves piecing together data from various analytical methods. Each technique provides a unique part of the structural puzzle, from the elemental composition to the precise three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. Through 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments, scientists can map the carbon skeleton and the chemical environment of every proton in the this compound molecule. sci-hub.boxresearchgate.net

¹H NMR Spectroscopy : This technique identifies all the distinct proton environments in the molecule. The chemical shift (δ) of each proton provides clues about its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For diterpenoids like this compound, characteristic signals for methyl groups, olefinic protons, and protons attached to oxygenated carbons are typically observed. acdlabs.com

¹³C NMR Spectroscopy : This method provides a count of the non-equivalent carbon atoms in the structure. The chemical shifts help in identifying the types of carbons, such as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, as well as those involved in double bonds (C=C) or attached to oxygen. nih.gov

2D NMR Spectroscopy : Techniques like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for connecting the pieces. HMBC experiments show correlations between protons and carbons that are two or three bonds away, allowing for the unambiguous assembly of the molecular framework.

Table 1: Representative NMR Data for Diterpenoid Structures Specific experimental NMR data for this compound is detailed in specialized phytochemical literature. The following table illustrates typical chemical shifts for related compounds.

| Atom Type | Representative ¹H NMR Chemical Shifts (δ ppm) | Representative ¹³C NMR Chemical Shifts (δ ppm) |

| Methyl (CH₃) | 0.8 - 1.5 | 15 - 30 |

| Methylene (CH₂) | 1.0 - 2.5 | 20 - 45 |

| Methine (CH) | 1.5 - 3.0 | 30 - 60 |

| Olefinic (C=C-H) | 5.0 - 7.5 | 100 - 150 |

| Oxygenated C-H | 3.5 - 5.5 | 60 - 90 |

| Carbonyl (C=O) | N/A | 170 - 210 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is fundamental for determining the precise molecular weight of a compound. sci-hub.box This technique measures the mass-to-charge ratio (m/z) to several decimal places, which is accurate enough to determine the exact elemental composition and, consequently, the molecular formula of this compound. sci-hub.boxresearchgate.net This information is the first step in any structural elucidation, as it establishes the number of carbon, hydrogen, oxygen, and other atoms present in the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. The resulting absorption spectrum reveals characteristic bands that correspond to particular functional groups. For a diterpenoid like this compound, IR spectroscopy can confirm the presence of key functionalities. nih.gov

Table 2: Common IR Absorption Frequencies for Functional Groups in Diterpenoids

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| Hydroxyl (-OH) | 3200 - 3600 (broad) | O-H Stretch |

| Carbonyl (C=O) | 1670 - 1780 (sharp, strong) | C=O Stretch |

| Alkene (C=C) | 1620 - 1680 (variable) | C=C Stretch |

| C-O Bond | 1050 - 1300 (strong) | C-O Stretch |

| Alkane C-H | 2850 - 3000 (strong) | C-H Stretch |

UV-Vis Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems or chromophores within a molecule. nih.gov Chromophores are parts of a molecule that absorb light in the UV or visible region. The wavelength of maximum absorbance (λmax) can indicate the presence of conjugated double bonds, carbonyl groups, or aromatic systems. This data helps to confirm aspects of the molecular structure suggested by other spectroscopic methods.

While other spectroscopic methods reveal the connectivity of a molecule, X-ray crystallography can determine its absolute stereochemistry in three-dimensional space, provided a suitable single crystal can be grown. nih.gov This technique involves passing X-rays through a crystal and analyzing the resulting diffraction pattern. It provides an unambiguous assignment of the configuration (R or S) at each chiral center. For complex natural products like neo-clerodane and abietane (B96969) diterpenoids, which often have multiple stereocenters, X-ray crystallography is the gold standard for confirming the absolute configuration. researchgate.net

Chromatographic Methods for Isolation, Purification, and Purity Assessment

The discovery and study of this compound would be impossible without effective methods for its separation and purification from the complex chemical mixture of the Ajuga forrestii plant extract. sci-hub.box

Initial isolation typically involves solvent extraction followed by various forms of column chromatography. Techniques such as silica (B1680970) gel or reversed-phase column chromatography are used to fractionate the crude extract, separating compounds based on differences in polarity.

For quantitative analysis and purity assessment, more advanced techniques are employed. A specific method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed for the sensitive and rapid detection of this compound. nih.gov

Table 3: UPLC-MS/MS Parameters for this compound Analysis Data adapted from a method developed for pharmacokinetic studies. nih.gov

| Parameter | Specification |

| Chromatographic System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Water (containing 0.1% formic acid) |

| Flow Rate | 0.4 mL/min |

| Detection | Tandem Mass Spectrometer (MS/MS) |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This high-resolution chromatographic method is crucial for accurately measuring the concentration of this compound in biological samples and for ensuring the purity of isolated standards. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to traditional HPLC. neliti.comwaters.com This technique utilizes columns packed with smaller particles (typically less than 2 µm), which operates at higher pressures. neliti.com The result is a substantial improvement in separation efficiency, which is critical for analyzing complex samples. neliti.comwaters.com

A sensitive and rapid detection method for this compound has been developed using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). tandfonline.comnih.govresearchgate.net This method allows for the simultaneous quantitative analysis of this compound along with other compounds derived from Ajuga plants, such as Ajuforrestin A, Ajugamacrin, and 8-O-Acetylharpagide, in biological samples like mice blood. tandfonline.comnih.gov

The separation is typically achieved on a UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) using a gradient elution mode. nih.govresearchgate.net The mobile phase consists of an organic phase, such as acetonitrile, and an aqueous solution, like water containing 0.1% formic acid, at a flow rate of 0.4 mL/min. nih.govresearchgate.net This methodology has proven effective for pharmacokinetic studies. tandfonline.comnih.gov

Table 1: UPLC Method Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Instrument | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) nih.gov |

| Column | UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) nih.govresearchgate.net |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile nih.govresearchgate.net |

| Elution Mode | Gradient nih.govresearchgate.net |

| Flow Rate | 0.4 mL/min nih.govresearchgate.net |

| Detection | Tandem mass spectrometer with an electrospray ionization (ESI) source in positive ionization mode nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a foundational analytical technique used to separate, identify, and quantify components in a mixture. eag.com It operates by pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column with a chromatographic packing material (the stationary phase). eag.com The separation is based on the differential affinities of the analytes for the stationary and mobile phases. eag.com

HPLC is widely applicable to diverse analytes and provides precise and highly reproducible quantitative results. eag.com For natural products like this compound, reversed-phase HPLC is a common approach, typically using a C8 or C18 stationary phase. eag.commdpi.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), which can be run in either isocratic (constant composition) or gradient (varying composition) mode to achieve effective separation. nih.govapexbt.com

Detection is commonly performed using an ultraviolet-visible (UV-Vis) spectrophotometric detector, as many organic compounds absorb light in this range. eag.com The choice of wavelength is crucial for sensitivity and is selected based on the analyte's maximum absorbance. nih.gov While specific HPLC methods dedicated solely to this compound are detailed within the more advanced UPLC framework, the principles of HPLC are fundamental to its initial isolation and purity assessment. researchgate.net

Table 2: General HPLC Parameters for Natural Product Analysis

| Parameter | Common Specification |

|---|---|

| Stationary Phase | Reversed-phase C18 or C8 columns mdpi.com |

| Mobile Phase | Mixture of water with acetonitrile or methanol medcraveonline.com |

| Elution Mode | Isocratic or Gradient nih.gov |

| Detection | UV-Vis Spectrophotometry eag.com |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Injection Volume | 1 - 100 µL eag.com |

Quantitative Analytical Methodologies for this compound Detection

A robust UPLC-MS/MS method has been developed and validated for the quantitative analysis of this compound. tandfonline.com This method employs a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode, using multiple reaction monitoring (MRM) for detection. nih.govresearchgate.net The MRM mode provides high selectivity and sensitivity for quantifying specific analytes in complex matrices.

The validation of this method has demonstrated its suitability for pharmacokinetic studies. tandfonline.com The calibration curves for this compound were linear over a concentration range of 5-1000 ng/mL, with correlation coefficients (r²) greater than 0.997. nih.govresearchgate.net Key validation parameters such as accuracy, precision, recovery, and matrix effects were all found to be within permissible limits. nih.gov

The accuracy of the method ranged from 87% to 113%, while the intra-day and inter-day precision, expressed as the relative standard deviation (RSD), were both below 15%. tandfonline.com The matrix effects were reported to be between 95% and 111%, and the recovery rate was consistently above 60%. tandfonline.com These results confirm that the UPLC-MS/MS method is sensitive, specific, and reliable for the quantitative determination of this compound in biological samples. tandfonline.comresearchgate.net

Table 3: Validation Parameters of the Quantitative UPLC-MS/MS Method for this compound

| Validation Parameter | Result |

|---|---|

| Linearity Range | 5-1000 ng/mL nih.govresearchgate.net |

| Correlation Coefficient (r²) | > 0.997 nih.govresearchgate.net |

| Accuracy | 87% - 113% tandfonline.com |

| Precision (Intra-day & Inter-day RSD) | < 15% tandfonline.com |

| Matrix Effect | 95% - 111% tandfonline.com |

| Recovery Rate | > 60% tandfonline.com |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-O-Acetylharpagide |

| Acetonitrile |

| Ajuforrestin A |

| This compound |

| Ajugamacrin |

| Formic acid |

Preclinical Investigations of this compound's Biological Activities

Following a comprehensive review of available scientific literature, no preclinical data corresponding to the biological activities of "this compound" could be located. Research extensively covers a related compound, "Ajuforrestin A," particularly concerning its antineoplastic properties. However, specific investigations into the anti-inflammatory and cytotoxic activities of this compound, as outlined in the requested structure, are not present in the reviewed sources.

The provided outline details specific areas of preclinical research, including the modulation of inflammatory cytokines, investigations in cellular models of inflammation, and the regulation of inflammatory gene expression. It also specifies research into antineoplastic and cytotoxic activity against various human cancer cell lines and effects on cancer cell proliferation and invasion.

Searches for "this compound" in conjunction with these specific research areas—such as "Interleukin-2 (IL-2)," "Nitric Oxide (NO)," "LPS-stimulated RAW264.7 macrophages," "iNOS," "COX-2," "TNF-α," "IL-1β," "IL-6," "NCI-H1975," "HepG2," "MCF-7," and "A549"—did not yield any relevant results for this compound.

In contrast, significant research is available for Ajuforrestin A, which has been shown to possess potent cytotoxic activity against the A549 lung carcinoma cell line. nih.govresearchgate.netnih.gov Studies on Ajuforrestin A have detailed its effects on cancer cell proliferation, apoptosis, and cell cycle arrest. nih.govresearchgate.net

Preclinical Investigations of Ajuforrestin B S Biological Activities

Antineoplastic and Cytotoxic Activity Research

Mechanisms of Apoptosis Induction in Cancer Cells

While direct studies on Ajuforrestin B are limited, research into the closely related compound Ajuforrestin A provides significant insight into the potential apoptotic mechanisms. Studies on A549 lung carcinoma cells have demonstrated that Ajuforrestin A is a potent inducer of apoptosis, which is a primary form of programmed cell death. nih.gov

Treatment with Ajuforrestin A led to a dose-dependent increase in the apoptotic cell population. nih.gov In untreated control cells, the baseline apoptotic rate was 10.4%. nih.gov This rate increased to 13.1% at a concentration of 5 μM, 23.6% at 10 μM, and reached 40.5% at 20 μM. nih.gov These findings confirm that the compound can curtail cell proliferation by stimulating apoptosis. nih.gov

The mechanism behind this activity involves the modulation of key signaling pathways. Mechanistic explorations revealed that Ajuforrestin A governs the expression of proteins associated with the STAT3 pathway to trigger apoptosis. nih.gov Furthermore, the compound was found to induce a cell cycle blockade at the G0/G1 phase. nih.gov The proportion of cells in the G1 phase increased from 70.7% in the control group to 88.1% following treatment with 20 μM of Ajuforrestin A. nih.gov

Table 1: Effect of Ajuforrestin A on Apoptosis in A549 Cells

| Concentration (μM) | Percentage of Apoptotic Cells (%) |

|---|---|

| 0 (Control) | 10.4 |

| 5 | 13.1 |

| 10 | 23.6 |

Antifeedant Activity Research

Diterpenes, particularly those from the neo-clerodane class isolated from plants of the Ajuga genus, are well-documented for their insect antifeedant properties. researchgate.netresearchgate.net This biological activity is a significant characteristic of secondary metabolites found in this genus. researchgate.netresearchgate.net The antifeedant effects of these compounds are considered a defense mechanism for the plant against pest insects. researchgate.net While specific studies quantifying the antifeedant index of this compound are not detailed in the available research, the chemical class to which it belongs is strongly associated with this activity. researchgate.net Research on various plant extracts has established methodologies for evaluating antifeedant activity against common pests like Spodoptera litura, which could be applied to this compound in future studies. entomoljournal.comjournalspress.com

Enzyme Inhibition Studies

Ajuforrestin A, an abietane (B96969) diterpenoid structurally related to this compound, has been identified as a potent and efficacious inhibitor of Src-homology 2 domain-containing phosphatase 2 (SHP2). SHP2 is an enzyme involved in various cellular signaling pathways that are closely linked to tumorigenesis. The inhibition of SHP2's abnormal activity is a significant target in cancer treatment. Enzymatic kinetic experiments have shown that Ajuforrestin A selectively inhibits SHP2 activity. Molecular docking studies further indicate that the compound targets the catalytic domain of the SHP2 enzyme.

Beyond SHP2, research has identified other potential enzymatic and signaling pathway targets for Ajuforrestin A, suggesting a multi-targeted mechanism of action. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Ajuforrestin A has been shown to directly target VEGFR-2, a critical receptor in tumor angiogenesis. nih.gov Surface plasmon resonance (SPR) analysis demonstrated a strong binding affinity for VEGFR-2, with a dissociation constant (K D ) of 45 μM. nih.gov Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, making VEGFR-2 a key therapeutic target. nih.gov

STAT3/FAK Signaling Pathways: The compound's anticancer effects are also mediated through the regulation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling cascades. nih.gov Ajuforrestin A was found to curtail cellular migration by suppressing the FAK cascade and induce apoptosis through modulation of the STAT3 pathway. nih.gov

Table 2: Binding Affinity of Ajuforrestin A for VEGFR-2

| Target Enzyme | Method | Dissociation Constant (K D ) |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| Ajuforrestin A |

Mechanistic Elucidation of Ajuforrestin B S Biological Actions

Molecular Target Identification and Validation

While specific experimental validation for Ajuforrestin B's direct interaction with SHP2 is not explicitly detailed in the provided search results, Ajuforrestin A, a related compound from the same genus, has been identified as a direct inhibitor of the SHP2 catalytic domain mdpi.comnih.gov. Molecular docking studies for Ajuforrestin A indicated it targets the SHP2 catalytic domain through hydrogen bonding and hydrophobic interactions, suggesting a potential precedent for similar interactions with related compounds like this compound mdpi.comnih.gov. SHP2 (Src-homology 2 domain-containing phosphatase 2) is a protein tyrosine phosphatase implicated in various cellular signaling pathways, including those related to cancer and inflammation researchgate.netscientificarchives.comtargetedonc.com. The identification and validation of molecular targets are critical steps in understanding a compound's mechanism of action and its potential therapeutic applications ddtjournal.comeditco.biofrontiersin.org.

Analysis of Signaling Pathway Modulation

Research on related compounds, such as Ajuforrestin A, suggests a modulation of key cellular signaling pathways. Ajuforrestin A has been shown to inhibit the SHP2–ERK/AKT signaling pathway mdpi.comnih.gov. This pathway is crucial for regulating cell proliferation, survival, and apoptosis thermofisher.comyoutube.com. SHP2's role in activating the RAS–RAF–MAPK pathway, which includes ERK, and its influence on the PI3K-AKT pathway are well-documented scientificarchives.comtargetedonc.com. By inhibiting these pathways, compounds like Ajuforrestin A can exert cytotoxic effects on cancer cells mdpi.comnih.gov. This compound itself has been noted for its cytotoxic activity against cancer cell lines researchgate.net.

Characterization of Receptor Binding and Ligand-Protein Interactions

The interaction between Ajuforrestin A and its target, SHP2, has been characterized through molecular docking studies, which revealed binding to the SHP2 catalytic domain via hydrogen bonding and hydrophobic interactions mdpi.comnih.gov. These types of non-covalent interactions are fundamental in molecular recognition and protein-ligand binding muni.cznottingham.ac.uksemanticscholar.org. Hydrogen bonds involve the sharing of a proton between an electronegative donor and acceptor atom, contributing to specificity and stability, while hydrophobic interactions occur between nonpolar molecules, driven by the tendency to minimize contact with water muni.czijact.orgmdpi.comlibretexts.org. While direct experimental data for this compound's specific binding interactions are not detailed, the established binding modes for Ajuforrestin A provide a framework for understanding how this compound might interact with its molecular targets mdpi.comnih.gov.

Exploration of Cellular Responses through Transcriptomic and Proteomic Analyses

Specific transcriptomic or proteomic analyses directly detailing this compound's cellular responses are not extensively covered in the provided search results. However, these techniques are powerful tools for understanding the broad cellular effects of compounds by examining changes in gene expression (transcriptomics) and protein abundance (proteomics) nih.govfrontiersin.orgnih.govmdpi.com. Such analyses can reveal downstream effects of target modulation, including alterations in metabolic pathways, cell cycle regulation, and immune responses nih.govmdpi.com. For instance, studies on other compounds have used these methods to identify differentially expressed genes and proteins involved in crucial cellular processes following treatment nih.govnih.govmdpi.com.

Advanced Research Methodologies Applied to Ajuforrestin B Research

Computational Chemistry and Molecular Docking for Target Prediction and Interaction AnalysisComputational chemistry employs theoretical methods and computer simulations to study chemical phenomenacbcs.seresearchgate.netmdpi.com. Molecular docking is a key technique within this field, used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complexmdpi.comresearchgate.net. This method is invaluable for identifying potential biological targets of a compound and understanding the molecular basis of their interactioncbcs.semdpi.comresearchgate.net. It involves predicting binding poses and estimating binding affinities, thereby facilitating the design of new therapeutic agents and the elucidation of mechanisms of actioncbcs.semdpi.comresearchgate.net. Computational approaches, including molecular docking, are vital for predicting the potential targets of Ajuforrestin B and analyzing its interaction mechanismscbcs.semdpi.comresearchgate.netmdpi.com. For instance, studies on related compounds, such as Ajuforrestin A, have utilized molecular docking to investigate interactions with specific proteinsmdpi.com. In one study, Ajuforrestin A was docked with SHP2, revealing specific interaction types such as hydrogen bonds, π–cation interactions, and hydrophobic interactions, which are critical for understanding its inhibitory potentialmdpi.com. Such analyses provide a theoretical framework for experimental validation and aid in identifying the molecular targets responsible for this compound's observed biological activitiescbcs.semdpi.commdpi.com. The general principles of molecular docking involve exploring ligand conformations within a target's binding site and scoring these interactions to rank potential binding affinitiesmdpi.comresearchgate.net.

Table 1: Predicted Interactions of Ajuforrestin A with SHP2 (Illustrative Example)

| Target Protein | Interaction Type | Description/Example |

| SHP2 | Hydrogen Bonds | Formation of hydrogen bonds with specific amino acid residues in the binding pocket mdpi.com. |

| SHP2 | π–Cation Interaction | Interaction between aromatic rings of the compound and charged amino acid residues mdpi.com. |

| SHP2 | Hydrophobic Interactions | Non-polar interactions between parts of the compound and hydrophobic amino acid residues mdpi.com. |

Future Directions and Translational Research Potential of Ajuforrestin B

Further Elucidation of Undiscovered Biosynthetic Intermediates and Enzymes in Ajuforrestin A Pathways

Currently, the biosynthetic pathway of Ajuforrestin A, a diterpenoid compound extracted from Ajuga lupulina Maxim, remains largely uncharacterized. The intricate chemical structure of Ajuforrestin A suggests a complex series of enzymatic reactions are involved in its formation from a common diterpene precursor. Future research endeavors should focus on identifying the specific enzymes, such as cyclases, hydroxylases, and transferases, that catalyze the key steps in its biosynthesis. Elucidating this pathway would not only provide fundamental insights into the metabolic processes of Ajuga lupulina Maxim but also open avenues for the heterologous production of Ajuforrestin A and its precursors in microbial systems, potentially enabling a more sustainable and scalable supply for further research and development.

Rational Design and Synthesis of Novel Ajuforrestin A Analogs for Enhanced Potency and Selectivity

While Ajuforrestin A has demonstrated significant antitumor activity, the rational design and synthesis of novel analogs could lead to compounds with improved therapeutic profiles. By understanding the structure-activity relationships of Ajuforrestin A, medicinal chemists can strategically modify its chemical scaffold to enhance its potency against specific cancer cell lines and improve its selectivity towards cancer cells over healthy cells. This could involve altering functional groups to optimize binding to its molecular targets or to improve its pharmacokinetic properties. The development of a library of Ajuforrestin A analogs would be a crucial step in identifying lead compounds with superior efficacy and a more favorable therapeutic window for potential clinical development.

Comprehensive Investigation of Ajuforrestin A in Complex Preclinical Biological Systems

The preclinical investigation of Ajuforrestin A has provided promising initial results. In a zebrafish xenograft tumor model, Ajuforrestin A effectively suppressed tumor growth and metastasis. nih.govresearchgate.net Specifically, at a concentration of 20 μM, it achieved inhibition rates of 80.0% for A549 cell proliferation and 66.1% for metastasis. nih.govmdpi.com Furthermore, its anti-angiogenic properties were confirmed in a Tg(fli1:EGFP) zebrafish model, where it was shown to obstruct the formation of new blood vessels. nih.govresearchgate.net

Future preclinical studies should expand upon these findings by utilizing a broader range of complex biological systems, including various cancer cell line- and patient-derived xenograft models in rodents. These studies will be essential to evaluate the efficacy of Ajuforrestin A against different tumor types and to understand its behavior in a mammalian system.

Discovery of Additional Molecular Targets and Cellular Pathways Influenced by Ajuforrestin A

Research has identified several key molecular targets and cellular pathways that are modulated by Ajuforrestin A. It has been shown to inhibit tumor proliferation and migration by targeting the STAT3 and FAK signaling pathways. nih.govnih.gov Mechanistic studies in A549 lung carcinoma cells revealed that Ajuforrestin A can induce a G0/G1 phase cell cycle arrest and promote apoptosis. researchgate.netnih.gov This is achieved by modulating the expression of apoptosis-related proteins, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, as well as increasing the levels of cleaved caspase-3 and cleaved caspase-9. researchgate.net

Ajuforrestin A also exhibits anti-angiogenic effects by directly engaging with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.com Surface plasmon resonance (SPR) analysis demonstrated its binding affinity for VEGFR-2 with a dissociation constant (KD) of 45 μM. nih.govmdpi.com

Future investigations should aim to uncover additional molecular targets and cellular pathways affected by Ajuforrestin A. A comprehensive understanding of its mechanism of action will be critical for identifying potential biomarkers for patient stratification and for predicting potential synergistic combinations with other anticancer agents.

Q & A

Q. What analytical methods are essential for characterizing Ajuforrestin B's structural identity and purity?

To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For purity, use high-performance liquid chromatography (HPLC) with UV/Vis or mass detection, supplemented by elemental analysis for quantitative validation. Ensure all spectra are compared to published data for known analogs, and report retention times and solvent systems .

Q. How should researchers design initial bioactivity assays for this compound?

Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on the compound’s structural class (e.g., sesquiterpene lactones). Use dose-response curves (IC₅₀/EC₅₀ calculations) with positive/negative controls. Validate results across at least two independent assays (e.g., enzymatic and cell-based) to reduce false positives. Include solvent controls to rule out cytotoxicity artifacts .

Q. What protocols ensure reproducibility in synthesizing this compound?

Document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps (e.g., column chromatography gradients). Provide exact yields and spectroscopic data for intermediates and final products. For novel synthetic routes, include kinetic studies (time-course experiments) and scalability assessments (mg to gram scale) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct orthogonal validation:

- Replicate experiments using standardized protocols (e.g., ATCC cell lines, identical assay buffers).

- Apply advanced statistical tools (e.g., Benjamini-Hochberg correction for false discovery rate (FDR) in multi-hypothesis testing) to minimize Type I errors .

- Cross-validate findings with in silico docking studies or metabolomic profiling to identify off-target effects .

Q. What experimental designs optimize the isolation yield of this compound from natural sources?

Use factorial design of experiments (DoE) to test variables:

- Extraction solvents (polarity gradients: hexane → ethyl acetate → methanol).

- Temperature/pressure conditions (e.g., accelerated solvent extraction).

- Enzymatic pre-treatments to disrupt plant cell walls. Analyze yield vs. purity trade-offs via response surface methodology (RSM) .

Q. How should multi-omics data (transcriptomic, proteomic) be integrated to elucidate this compound's mechanism of action?

- Perform pathway enrichment analysis (KEGG, GO terms) on differentially expressed genes/proteins.

- Use LASSO regression to identify key biomarkers correlated with bioactivity, reducing overfitting in high-dimensional datasets .

- Validate findings with CRISPR/Cas9 knockouts or siRNA silencing of top candidate targets .

Q. What strategies address low bioavailability of this compound in preclinical models?

- Formulate the compound with bioavailability enhancers (e.g., cyclodextrins, lipid nanoparticles).

- Conduct pharmacokinetic (PK) studies measuring plasma half-life, Cmax, and tissue distribution.

- Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Q. How can researchers differentiate this compound’s direct targets from secondary effects in complex biological systems?

- Apply chemical proteomics (e.g., affinity chromatography with immobilized this compound).

- Use CRISPR-based in situ profiling or thermal shift assays (TSA) to confirm target engagement .

- Validate specificity via competitive binding assays with structural analogs .

Methodological Guidelines

- Data Validation : Include positive/negative controls in all assays and report raw data in supplementary materials to enable independent verification .

- Statistical Reporting : Specify software (e.g., R, GraphPad Prism), tests used (e.g., ANOVA with Tukey post-hoc), and effect sizes. Avoid "p-hacking" by predefining significance thresholds .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.